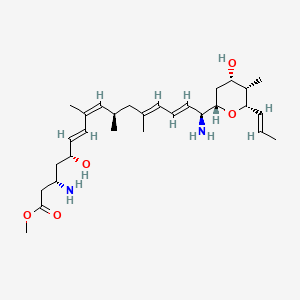
Autophagy/REV-ERB-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Autophagy/REV-ERB-IN-1 involves a convergent approach. The preparation of target compounds 3−26 is achieved through the synthesis of amines and aldehydes, followed by their condensation via reductive amination under standard reaction conditions .
Chemical Reactions Analysis
Autophagy/REV-ERB-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide (MnO2).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions under specific conditions.
Common reagents used in these reactions include triethylsilane (Et3SiH), palladium on carbon (Pd/C), and manganese dioxide (MnO2) . The major products formed from these reactions are the corresponding aldehydes and olefins .
Scientific Research Applications
Autophagy/REV-ERB-IN-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study autophagy and circadian rhythm regulation.
Biology: The compound helps in understanding the role of autophagy in cellular processes and its impact on circadian rhythms.
Mechanism of Action
Autophagy/REV-ERB-IN-1 exerts its effects by inhibiting both autophagy and REV-ERB. Autophagy is a process that degrades damaged and excess proteins and organelles to generate macromolecular building blocks and fuel metabolic pathways . REV-ERB is a nuclear receptor that regulates circadian rhythm and metabolism . By inhibiting these pathways, this compound disrupts the survival mechanisms of cancer cells, leading to their death .
Comparison with Similar Compounds
Autophagy/REV-ERB-IN-1 is unique due to its dual inhibition of autophagy and REV-ERB. Similar compounds include:
Chloroquine: An FDA-approved autophagy flux inhibitor used in cancer therapy.
Hydroxychloroquine: A derivative of chloroquine with similar autophagy-inhibiting properties.
Compound 24: Another dual inhibitor of autophagy and REV-ERB with improved potency and drug-like properties.
This compound stands out due to its enhanced toxicity against cancer cells and optimal drug-like properties .
Properties
Molecular Formula |
C24H30F2N2 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-[[4-fluoro-3-(piperidin-4-ylmethyl)phenyl]methyl]cyclopentan-1-amine |
InChI |
InChI=1S/C24H30F2N2/c25-22-6-4-21(5-7-22)24(11-1-2-12-24)28-17-19-3-8-23(26)20(16-19)15-18-9-13-27-14-10-18/h3-8,16,18,27-28H,1-2,9-15,17H2 |
InChI Key |
WQVFAUSKMZPMRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)F)NCC3=CC(=C(C=C3)F)CC4CCNCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


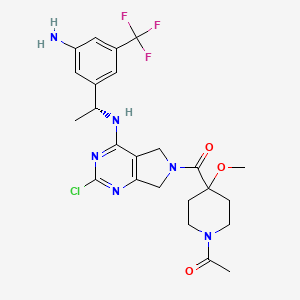

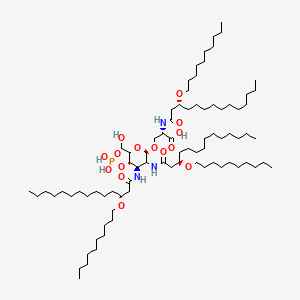
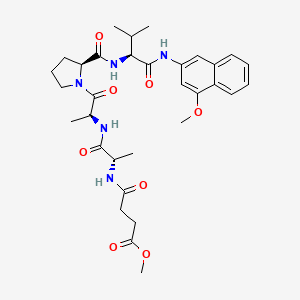

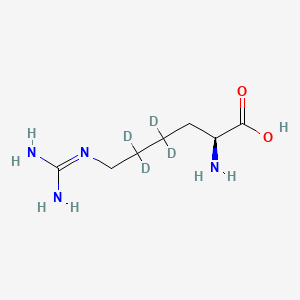
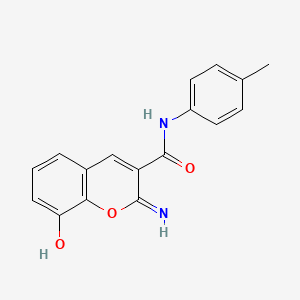

![[3-(Aminomethyl)phenyl] 5-chloro-6-piperazin-1-ylpyridine-3-carboxylate;dihydrochloride](/img/structure/B12377587.png)
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-[[(4R,5S,6S,7R,9R,10R,11Z,13E,16R)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-4-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12377589.png)
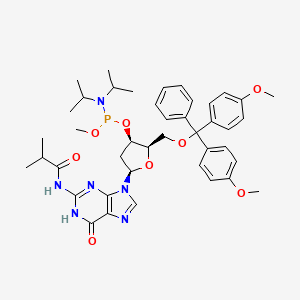
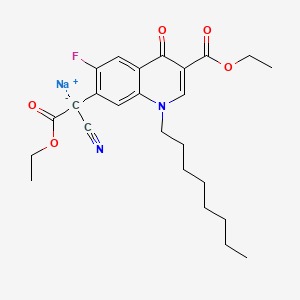
![methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B12377611.png)
